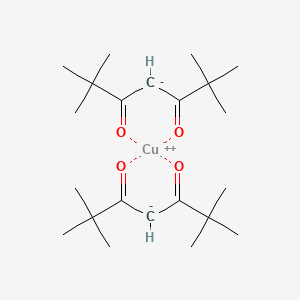

Cu(TMHD)2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as copper bis(dipivaloylmethanato), is an organometallic compound with the molecular formula Cu(C_11H_19O_2)_2. This compound is characterized by its deep blue crystalline solid appearance and is stable at room temperature. It is soluble in organic solvents such as ether but insoluble in water .

Méthodes De Préparation

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting copper oxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. There are several methods for this synthesis, including the solvent method and the solid-phase method . In one approach, copper acetate hydrate is reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution . The reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product.

Analyse Des Réactions Chimiques

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in metal-organic chemical vapor deposition (MOCVD) processes to produce copper oxide thin films . The compound can be decomposed thermally, and its thermal stability and decomposition kinetics have been studied using thermogravimetric analysis (TGA) . The major products formed from these reactions include copper oxides such as cuprite (Cu_2O) and tenorite (CuO) .

Applications De Recherche Scientifique

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has numerous scientific research applications. It is widely used in the field of materials science for the deposition of copper oxide thin films, which are essential in the development of electronic devices such as solar cells . The compound is also used as a catalyst in organic synthesis reactions and plays a significant role in oil refining and various chemical reactions . Additionally, it serves as a high-grade colorant and pigment in the paint and dye industries due to its deep blue color .

Mécanisme D'action

The mechanism of action of copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its decomposition and subsequent formation of copper oxides. During the MOCVD process, the compound is vaporized and transported to the substrate, where it decomposes to form a thin film of copper oxide . The thermal decomposition follows a phase boundary reaction mechanism, with an average activation energy of 85.1 kJ/mol .

Comparaison Avec Des Composés Similaires

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other copper(II) precursors containing β-diketonate ligands, such as copper bis(2,2,7-trimethyl-3,5-octanedionate) and copper bis(2,2,6,6-tetramethyl-2-sila-3,5-heptanedionate) . These compounds are used in similar applications, such as chemical vapor deposition, but differ in their volatility and thermal stability. For example, copper bis(2,2,6,6-tetramethyl-2-sila-3,5-heptanedionate) is more volatile than copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), making it more suitable for certain deposition processes .

Propriétés

Formule moléculaire |

C22H38CuO4 |

|---|---|

Poids moléculaire |

430.1 g/mol |

Nom IUPAC |

copper;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |

Clé InChI |

JGMGCTZGOAONPQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)

![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)

![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)